molecular formula C17H13F3N4S B12000449 5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12000449
M. Wt: 362.4 g/mol
InChI Key: MZDHJNQUBNRBSS-UFFVCSGVSA-N
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Description

5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. Its structure combines an aromatic phenyl ring, a triazole ring, and a hydrosulfide group.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Hydrogen Sulfide Addition:

Chemical Reactions Analysis

5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide participates in several chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring can yield the corresponding hydrazine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide finds applications in:

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or antiparasitic properties due to its structural features.

    Agrochemicals: The compound could serve as a building block for designing novel pesticides or herbicides.

    Materials Science: Its unique structure may contribute to the development of functional materials (e.g., sensors or catalysts).

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by the triazole and phenyl moieties.

Comparison with Similar Compounds

While 5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is unique in its combination of aromatic rings and the triazole-thiol motif, similar compounds include other 1,2

Properties

Molecular Formula

C17H13F3N4S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13F3N4S/c1-11-2-6-13(7-3-11)15-22-23-16(25)24(15)21-10-12-4-8-14(9-5-12)17(18,19)20/h2-10H,1H3,(H,23,25)/b21-10+

InChI Key

MZDHJNQUBNRBSS-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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